An In-depth Technical Guide to 4-(Benzyloxy)-3-methoxyphenacyl bromide: Synthesis, Properties, and Applications in Drug Development
An In-depth Technical Guide to 4-(Benzyloxy)-3-methoxyphenacyl bromide: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-(Benzyloxy)-3-methoxyphenacyl bromide. This document is designed to be a definitive resource for researchers and professionals in the fields of organic synthesis and drug development. More than a mere compilation of data, this guide offers a deep dive into the chemical intricacies of this versatile intermediate, grounded in established scientific principles and practical, field-proven insights. Our objective is to not only provide detailed protocols and data but also to elucidate the underlying chemistry, enabling you to leverage this compound to its full potential in your research endeavors.
Introduction: Strategic Importance of 4-(Benzyloxy)-3-methoxyphenacyl bromide
4-(Benzyloxy)-3-methoxyphenacyl bromide, a member of the α-bromo ketone family, is a highly valuable synthetic intermediate. Its strategic importance lies in its dual functionality: the reactive α-bromo ketone moiety serves as a potent electrophile for the introduction of the phenacyl group, while the benzyloxy group acts as a robust protecting group for the phenolic hydroxyl. This combination makes it a key building block in the multi-step synthesis of complex pharmaceutical compounds, most notably in the production of adrenergic drugs like epinephrine. Understanding the nuanced chemical behavior of this molecule is paramount for its effective utilization in the synthesis of bioactive molecules. This guide will provide a thorough exploration of its chemical structure, physicochemical properties, synthesis, and key applications.
Chemical Structure and Physicochemical Properties
IUPAC Name: 2-Bromo-1-(4-(benzyloxy)-3-methoxyphenyl)ethanone[1] Synonyms: 4'-(Benzyloxy)-2-bromo-3'-methoxy-acetophenone[1] CAS Number: 1835-12-7[1] Molecular Formula: C₁₆H₁₅BrO₃[1] Molecular Weight: 335.19 g/mol [1]
Diagram of the Chemical Structure of 4-(Benzyloxy)-3-methoxyphenacyl bromide:
Caption: Chemical structure of 4-(Benzyloxy)-3-methoxyphenacyl bromide.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 4-(Benzyloxy)-3-methoxyphenacyl bromide is essential for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Physical State | Off-white to pale beige solid | [1] |
| Melting Point | 100-104 °C | [2] |
| Boiling Point (Predicted) | 435.7 ± 35.0 °C | [2] |
| Density (Predicted) | 1.380 ± 0.06 g/cm³ | [2] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |
| Storage Temperature | -20°C Freezer | [2] |
Synthesis and Purification
The synthesis of 4-(Benzyloxy)-3-methoxyphenacyl bromide is a two-step process commencing with the protection of the phenolic hydroxyl group of a commercially available starting material, followed by the selective bromination at the α-position of the ketone.
Workflow for the Synthesis of 4-(Benzyloxy)-3-methoxyphenacyl bromide:
Caption: Synthetic workflow for 4-(Benzyloxy)-3-methoxyphenacyl bromide.
Step 1: Synthesis of 4-(Benzyloxy)-3-methoxyacetophenone (Precursor)
The initial step involves the protection of the phenolic hydroxyl group of 4-hydroxy-3-methoxyacetophenone (acetovanillone) via a Williamson ether synthesis.
Experimental Protocol:
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To a solution of 4-hydroxy-3-methoxyacetophenone (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, typically anhydrous potassium carbonate (1.5 equivalents).[3]
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Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.
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Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.[3]
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Heat the reaction mixture to 40°C and stir overnight.[3] Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.[3]
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Collect the solid product by filtration, wash thoroughly with water, and dry to afford 4-(benzyloxy)-3-methoxyacetophenone.[3] This product is often of sufficient purity for the subsequent step.
Step 2: α-Bromination to Yield 4-(Benzyloxy)-3-methoxyphenacyl bromide
The second step is the selective bromination of the α-carbon of the acetophenone precursor. This reaction proceeds via an enol or enolate intermediate and requires careful control of the reaction conditions to prevent multiple brominations or aromatic ring bromination.
Experimental Protocol:
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Dissolve 4-(benzyloxy)-3-methoxyacetophenone (1 equivalent) in a suitable solvent such as chloroform or a mixture of dioxane and tetrahydrofuran.[3][4]
-
Cool the solution in an ice bath.
-
Add a catalytic amount of a Lewis acid, such as anhydrous aluminum chloride, if required to facilitate enolization.[3]
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Slowly add a solution of the brominating agent (1 equivalent), such as bromine or N-bromosuccinimide (NBS), in the same solvent to the cooled reaction mixture with vigorous stirring.[4][5]
-
Continue stirring the reaction mixture at low temperature for several hours, monitoring the progress by TLC.[3]
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.[4]
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[6]
Spectroscopic Characterization
Accurate characterization of 4-(Benzyloxy)-3-methoxyphenacyl bromide is crucial for confirming its identity and purity. Below is a summary of the expected spectroscopic data based on the analysis of its constituent functional groups and data from closely related analogs.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the benzyloxy and methoxyphenacyl moieties (multiplets, ~6.8-8.0 ppm).- Singlet for the benzylic methylene protons (-OCH₂Ph) (~5.2 ppm).- Singlet for the α-bromo methylene protons (-COCH₂Br) (~4.4 ppm).- Singlet for the methoxy protons (-OCH₃) (~3.9 ppm). |
| ¹³C NMR | - Carbonyl carbon (~190 ppm).- Aromatic carbons (~110-160 ppm).- Benzylic methylene carbon (-OCH₂Ph) (~71 ppm).- Methoxy carbon (-OCH₃) (~56 ppm).- α-bromo methylene carbon (-COCH₂Br) (~30 ppm). |
| IR Spectroscopy | - Aromatic C-H stretching (~3100-3000 cm⁻¹).- Aliphatic C-H stretching (~2950-2850 cm⁻¹).- Strong C=O stretching of the ketone (~1690 cm⁻¹).- Aromatic C=C stretching (~1600 and 1500 cm⁻¹).- C-O ether stretching (~1250 cm⁻¹).- C-Br stretching (~600-500 cm⁻¹). |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z 334/336 (due to bromine isotopes).- Fragment ion corresponding to the loss of Br (M-Br)⁺.- Fragment ion for the benzyl cation (C₇H₇)⁺ at m/z 91.- Other characteristic fragmentations of the aromatic rings and side chains. |
Reactivity, Stability, and Handling
Reactivity: The primary site of reactivity in 4-(Benzyloxy)-3-methoxyphenacyl bromide is the α-bromo ketone. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity is the basis for its utility in synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The carbonyl group activates the adjacent C-Br bond towards nucleophilic substitution.
Stability: α-Bromo ketones are known to be sensitive to heat and light, which can cause decomposition. They can also be susceptible to hydrolysis in the presence of moisture. Therefore, it is recommended to store 4-(Benzyloxy)-3-methoxyphenacyl bromide in a cool, dark, and dry place, preferably in a freezer at -20°C.[2]
Handling and Safety: 4-(Benzyloxy)-3-methoxyphenacyl bromide is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a lachrymator and can cause irritation to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when handling this compound. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Applications in Drug Discovery and Development
The principal application of 4-(Benzyloxy)-3-methoxyphenacyl bromide is as a key intermediate in the synthesis of adrenergic drugs. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which is a common feature in many catecholamine-based pharmaceuticals.
Synthesis of Adrenalone: A Precursor to Epinephrine
A significant application of 4-(Benzyloxy)-3-methoxyphenacyl bromide is in the synthesis of adrenalone, a direct precursor to the vital hormone and neurotransmitter, epinephrine (adrenaline).
Synthetic Pathway from 4-(Benzyloxy)-3-methoxyphenacyl bromide to Adrenalone:
Caption: Synthetic route to Adrenalone from the title compound.
The synthesis involves the nucleophilic substitution of the bromide with methylamine to form the corresponding α-amino ketone. Subsequent deprotection of the benzyl group via catalytic hydrogenolysis yields adrenalone. Adrenalone can then be stereoselectively reduced to produce epinephrine. This synthetic route highlights the strategic importance of 4-(Benzyloxy)-3-methoxyphenacyl bromide in providing a stable, protected intermediate for the construction of the catecholamine backbone.
Conclusion
4-(Benzyloxy)-3-methoxyphenacyl bromide is a cornerstone intermediate for the synthesis of a variety of pharmaceutical compounds, particularly adrenergic agents. Its unique structural features, combining a reactive electrophilic center with a stable protecting group, offer synthetic chemists a reliable tool for complex molecular construction. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its safe and effective application in the laboratory. It is our hope that this guide will serve as an invaluable resource, empowering researchers to innovate and advance the frontiers of medicinal chemistry.
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